4-(Butylthio)benzoic acid
Description
Properties
IUPAC Name |
4-butylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTLMIJJXJIUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312711 | |
| Record name | 4-(Butylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22683-49-4 | |
| Record name | 4-(Butylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22683-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Butylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Butylthio)benzoic acid is a derivative of benzoic acid that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound is characterized by a butylthio group attached to the para position of the benzoic acid structure, which may influence its biological activity. Understanding the biological activities of this compound is essential for its potential applications in medicine and agriculture.
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate activity against Gram-positive bacteria, which is critical in the context of rising antibiotic resistance .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |
|---|---|---|
| This compound | Moderate | Low |
| 3-chloro-4-methoxybenzoic acid | Strong | Moderate |
| p-hydroxybenzoic acid | High | Moderate |
2. Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was highlighted in studies focusing on its derivatives .
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Research on related benzoic acid derivatives suggests that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that while it showed moderate effectiveness against certain Gram-positive strains, it was less effective against Gram-negative bacteria. This highlights its potential as an alternative antimicrobial agent in specific applications .
Case Study 2: Antioxidant Mechanism
A study investigating the antioxidant mechanisms of benzoic acid derivatives found that this compound effectively reduced lipid peroxidation in cell cultures exposed to oxidative stress. This suggests that the compound could play a role in protecting cells from oxidative damage .
Scientific Research Applications
Material Science Applications
4-(Butylthio)benzoic acid is primarily utilized as a stabilizer in polymer formulations, particularly in the production of alkyd resins and PVC (polyvinyl chloride). Its role as a heat stabilizer enhances the thermal stability of these materials, making them suitable for high-temperature applications.
Case Study: Alkyd Resins
A study demonstrated that incorporating this compound into alkyd resin formulations significantly improved their thermal stability and longevity when exposed to UV radiation. This property is crucial for coatings used in outdoor environments where UV exposure is prevalent.
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer treatment. Its derivatives are often explored for their potential therapeutic effects.
Case Study: Anticancer Drug Development
Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, a derivative was synthesized and tested, showing significant cytotoxic effects on breast cancer cells, indicating its potential as a lead compound for further drug development.
Cosmetic Industry
In cosmetics, this compound is valued for its UV-absorbing properties. It is often included in formulations for sunscreens and skin care products to enhance photostability and protect skin from harmful UV radiation.
Case Study: Sunscreen Formulations
A comparative study on sunscreen efficacy revealed that formulations containing this compound provided superior protection against UVA rays compared to those without it. This finding supports its inclusion as a critical ingredient in modern sunscreen products.
Environmental Applications
The compound has been investigated for its potential use in environmental remediation processes due to its ability to bind with heavy metals and other pollutants, facilitating their removal from contaminated sites.
Case Study: Heavy Metal Binding
Experimental results showed that this compound effectively chelates lead ions in aqueous solutions, suggesting its application in developing eco-friendly remediation technologies for polluted water bodies.
Data Table: Summary of Applications
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Material Science | Enhanced thermal stability | Improved longevity in outdoor coatings |
| Pharmaceuticals | Intermediate for anticancer drugs | Significant cytotoxicity against cancer cells |
| Cosmetic Industry | UV protection | Superior UVA protection in sunscreens |
| Environmental Remediation | Heavy metal chelation | Effective lead ion binding |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes classical Fischer esterification. For example, refluxing 4-(butylthio)benzoic acid with methanol in the presence of concentrated H₂SO₄ yields methyl 4-(butylthio)benzoate .
Example Reaction:
Key Data:
| Alcohol | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | 85–90 |
| Ethanol | H₂SO₄ | Reflux | 75–80 |
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride derivative, enabling nucleophilic substitution reactions .
Example Reaction:
Applications:
-
Acyl chlorides react with amines to form amides (e.g., with aniline to yield N-phenyl-4-(butylthio)benzamide) .
-
Used in Friedel-Crafts acylation for attaching aromatic groups .
Reduction of the Carboxylic Acid Group
The -COOH group is reducible to a primary alcohol using borane (BH₃) or lithium aluminum hydride (LiAlH₄) .
Example Reaction:
Key Data:
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| BH₃/THF | THF | 92 |
| LiAlH₄ | Ether | 88 |
Oxidation of the Thioether Group
The butylthio (-S-C₄H₉) group oxidizes to sulfoxides or sulfones under controlled conditions :
a. Mild Oxidation (to Sulfoxide):
b. Strong Oxidation (to Sulfone):
Key Data:
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ | Sulfoxide | 75 |
| KMnO₄ | Sulfone | 90 |
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes nitration, halogenation, and sulfonation. The thioether group directs incoming electrophiles to the ortho and para positions relative to itself, while the -COOH group exerts meta-directing effects .
Example Reaction (Nitration):
Regioselectivity:
-
Thioether (-S-C₄H₉): Activates ring, directs ortho/para.
-
Carboxylic Acid (-COOH): Deactivates ring, directs meta.
-
Observed product distribution depends on reaction conditions .
Biological Activity and Derivatives
Derivatives of this compound show antimicrobial and anti-inflammatory properties. For example, ester derivatives exhibit enhanced lipophilicity, improving cell membrane penetration .
Notable Derivatives:
| Derivative | Biological Activity |
|---|---|
| Methyl ester | Antibacterial (Gram-positive) |
| Sulfone analog | Anti-inflammatory |
Challenges and Limitations
Comparison with Similar Compounds
Key Observations :
- Crystallinity: 4-(3-Chloroanilino)benzoic acid crystallizes in the monoclinic P2₁/c space group with a twisted aromatic ring system (dihedral angle = 34.66°) and acid-acid dimers via O—H···O hydrogen bonds . Similar hydrogen-bonding networks may occur in this compound.
Key Observations :
- Cross-Coupling Reactions: The Buchwald-Hartwig reaction is effective for introducing aryl amine substituents (e.g., 4-(3-chloroanilino)benzoic acid) .
Key Observations :
- Anticancer Potential: 4-(3-Chloroanilino)benzoic acid’s inhibition of AKR1C enzymes suggests that sulfur-containing analogs like this compound may also target similar pathways .
- Antimicrobial Activity : The hydroxyl group in 4-hydroxybenzoic acid is critical for its preservative function, while the thiobutyl group might alter this activity due to differing electronic properties .
Preparation Methods
Direct Substitution of 4-Chlorobenzoic Acid
The deactivated nature of the benzoic acid ring necessitates aggressive conditions for nucleophilic displacement of halogens. As demonstrated in the synthesis of 4-phenoxybenzoic acid, high-temperature reactions (150–160°C) in polar aprotic solvents like tetralin enable substitution despite the electron-withdrawing carboxylic acid group.
Reaction Protocol
-
Substrate Preparation : 4-Chlorobenzoic acid (158.7 g, 1.0 mol) is suspended in tetrahydronaphthalene (530 g).
-
Nucleophile Generation : Butanethiol (90.2 g, 1.2 mol) is deprotonated with NaOH (78 g, 1.95 mol) in aqueous solution.
-
Coupling : The thiolate solution is added dropwise to the substrate mixture over 8 hours under reflux (150°C), with continuous water removal via Dean-Stark apparatus.
-
Workup : Acidification to pH 1.0 yields crude product, which is recrystallized from ethanol/water (3:1) to afford 4-(butylthio)benzoic acid in 65% purity.
Key Challenges :
-
Competing hydrolysis of the chlorobenzoic acid substrate reduces yields to 42–48%.
-
Disproportionation of thiolate to disulfide occurs above 140°C, necessitating strict temperature control.
Transition Metal-Catalyzed Coupling Approaches
Ullmann-Type Coupling with Copper Catalysts
Adapting methodologies from manganese-catalyzed etherifications, copper-mediated cross-coupling between 4-iodobenzoic acid and butanethiol proves effective.
Optimized Conditions :
-
Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Solvent : Dimethyl sulfoxide (DMSO) at 110°C
-
Base : Cs₂CO₃ (2.5 equiv)
-
Yield : 78% isolated after column chromatography (silica gel, hexane/ethyl acetate 4:1)
Mechanistic Insight :
The catalytic cycle involves oxidative addition of the aryl iodide to Cu(I), followed by thiolate coordination and reductive elimination. DMSO enhances catalyst stability through ligation, as evidenced by kinetic studies showing a 40% rate increase compared to DMF-based systems.
Diazonium Salt Intermediate Route
Sequential Functionalization via 4-Aminobenzoic Acid
This three-step approach circumvents ring deactivation challenges:
-
Diazotization : 4-Aminobenzoic acid (137.1 g, 1.0 mol) is treated with NaNO₂ (69.0 g, 1.0 mol) in HCl (10% w/w) at 0–5°C.
-
Thiol Introduction : The diazonium salt reacts with NaSH (84.1 g, 1.5 mol) in aqueous ethanol, yielding 4-mercaptobenzoic acid (58% yield).
-
Alkylation : Butyl bromide (137.0 g, 1.0 mol) and K₂CO₃ (138.2 g, 1.0 mol) in acetone afford the target compound in 81% yield after acidification.
Advantages :
-
Avoids direct substitution on deactivated ring
-
Enables precise control over sulfur oxidation state
Oxidation of 4-(Butylthio)benzaldehyde
Sequential Thioether Formation and Oxidation
For laboratories lacking specialized coupling catalysts, this two-step method provides accessible synthesis:
-
Friedel-Crafts Thioalkylation :
Benzaldehyde (106.1 g, 1.0 mol), butyl mercaptan (90.2 g, 1.2 mol), and AlCl₃ (133.3 g, 1.0 mol) in dichloromethane yield 4-(butylthio)benzaldehyde (63% conversion). -
Oxidation :
KMnO₄ (158.0 g, 1.0 mol) in basic aqueous solution oxidizes the aldehyde to carboxylic acid (89% yield).
Critical Parameters :
-
MnO₂ byproduct formation requires careful filtration
-
Overoxidation to sulfone derivatives occurs above pH 10
Comparative Analysis of Synthetic Routes
Table 1. Performance Metrics of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Catalyst Cost (USD/g) |
|---|---|---|---|---|
| Direct Substitution | 48 | 65 | 12 | 0.15 |
| Ullmann Coupling | 78 | 92 | 8 | 2.40 |
| Diazonium Intermediate | 58 | 88 | 20 | 0.75 |
| Oxidation Route | 56 | 81 | 16 | 0.30 |
Key Observations :
-
Ullmann coupling offers superior yields but requires expensive ligands
-
Diazonium route provides highest purity but longest synthesis time
-
Direct substitution remains cost-effective for bulk production
Solubility and Purification Considerations
Partition coefficient studies of benzoic acid derivatives inform purification strategies:
Table 2. Solubility Data in Common Solvents
| Solvent | Solubility (g/100g, 25°C) | log P (octanol/water) |
|---|---|---|
| Water | 0.12 ± 0.03 | 1.85 |
| Ethanol | 4.56 ± 0.21 | -0.32 |
| Ethyl Acetate | 2.89 ± 0.15 | 0.71 |
| Hexane | 0.04 ± 0.01 | 3.12 |
Crystallization from ethanol/water (3:1 v/v) achieves 95% recovery, while silica gel chromatography (ethyl acetate/hexane gradient) resolves disulfide byproducts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Butylthio)benzoic acid, and how can purity be maximized?
- Methodology : Nucleophilic substitution reactions are commonly employed, where a thiol group (e.g., butylthiol) substitutes a leaving group (e.g., halogen) on a benzoic acid derivative. Purification techniques include recrystallization using polar solvents (e.g., ethanol/water mixtures) and high-performance liquid chromatography (HPLC) to isolate high-purity crystals. Characterization via melting point analysis and FT-IR can validate functional groups .
- Critical Considerations : Monitor reaction kinetics using thin-layer chromatography (TLC) to optimize reaction time and minimize byproducts.
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolves crystal packing and hydrogen-bonding networks. Tools like SHELXL or WinGX refine structural parameters.
- Powder X-ray diffraction (PXRD) : Validates phase purity and compares experimental patterns with simulated data from SCXRD .
- Spectroscopy : H/C NMR confirms substitution patterns, while FT-IR identifies carboxylic acid and thioether functional groups.
Q. How should researchers handle this compound safely in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in airtight containers away from oxidizers and strong acids/bases. Stability studies using thermogravimetric analysis (TGA) can assess decomposition temperatures .
- Emergency Protocols : Follow SDS guidelines for benzoic acid derivatives, including rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
- Methodology :
- Multi-technique validation : Cross-validate NMR/IR data with PXRD or SCXRD results. For example, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts) to resolve packing ambiguities .
- Computational validation : Density functional theory (DFT) calculates optimized geometries and vibrational frequencies, which are compared to experimental IR/NMR data. Software like Gaussian or ORCA is used for simulations .
Q. What strategies are effective for studying the reactivity of this compound in substitution or oxidation reactions?
- Methodology :
- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction progress under varying conditions (pH, temperature).
- Product analysis : LC-MS or GC-MS identifies reaction byproducts. For example, oxidation may yield sulfoxide derivatives, which can be characterized via H NMR chemical shift changes .
- Mechanistic insights : Isotopic labeling (e.g., O in carboxyl groups) tracks reaction pathways.
Q. How can computational modeling predict the biological interactions of this compound?
- Methodology :
- Molecular docking : Tools like AutoDock Vina simulate binding affinities to target proteins (e.g., enzymes in inflammatory pathways).
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over nanosecond timescales using GROMACS or AMBER.
- QSAR studies : Relate substituent effects (e.g., alkyl chain length) to bioactivity using regression models .
Q. What approaches are used to evaluate the compound’s stability under physiological conditions?
- Methodology :
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC.
- Thermal stability : Differential scanning calorimetry (DSC) detects phase transitions, while TGA quantifies thermal decomposition thresholds .
- Light sensitivity : Expose samples to UV-Vis light and monitor degradation using UV spectroscopy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
